5-Bromopyridine-2,3-diol

Vue d'ensemble

Description

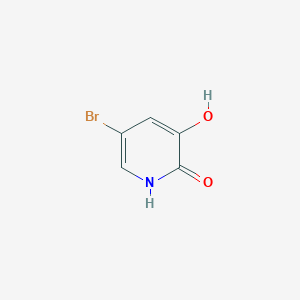

5-Bromopyridine-2,3-diol is an organic compound with the molecular formula C5H4BrNO2 It is a brominated derivative of pyridine, characterized by the presence of two hydroxyl groups at the 2 and 3 positions and a bromine atom at the 5 position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Bromopyridine-2,3-diol can be synthesized through several methods. One common approach involves the bromination of pyridine-2,3-diol. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 5 position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromopyridine-2,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the bromine atom or modify the hydroxyl groups.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under suitable conditions.

Major Products Formed

Oxidation: Formation of 5-bromo-2,3-pyridinedione.

Reduction: Formation of 2,3-dihydroxypyridine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

5-Bromopyridine-2,3-diol has been investigated for its potential as an inhibitor of key signaling pathways involved in cancer progression, particularly the PI3K/Akt/mTOR pathway. Research indicates that derivatives of this compound can inhibit tumor growth in various xenograft models. For instance, compounds derived from this compound showed significant inhibition of Akt phosphorylation in breast cancer models .

Case Study:

In a study involving MDA-MB-361 breast cancer xenografts, specific derivatives demonstrated substantial inhibition of p70S6 and Akt phosphorylation, leading to tumorostatic effects at dosages of 25 mg/kg . This highlights the compound's potential as a scaffold for developing new anticancer agents.

Synthetic Applications

Amination Reactions

The compound serves as a crucial intermediate in copper-catalyzed selective amination reactions. Research indicates that 5-bromopyridine derivatives can be selectively aminated at the C-5 position under mild conditions, yielding high chemical yields . This method is advantageous as it eliminates the need for expensive ligands and reduces waste generation.

Data Table: Selective Amination Yields

| Substrate | Amine Type | Yield (%) |

|---|---|---|

| 2-amino-5-bromopyridine | Primary Amine | 72 |

| 2-amino-5-bromopyridine | Aliphatic Cyclic Amine | 86 |

| 2-hydroxy-5-bromopyridine | Heterocyclic Amine | 84 |

This table summarizes the yields obtained from various amination reactions using 5-bromopyridine derivatives as substrates .

Analytical Applications

Profiling Vicinal Diols

Recent advancements have utilized this compound in profiling vicinal diols, which are important metabolites in inflammatory diseases. A novel liquid chromatography-mass spectrometry method was developed using this compound to label vicinal diols selectively, enhancing sensitivity and specificity in detecting these metabolites .

Case Study:

The method demonstrated effective separation and identification of vicinal diols from complex biological matrices, showcasing the analytical versatility of this compound in biochemical research .

Environmental Applications

Research has also explored the potential of this compound as a precursor for developing environmentally friendly pesticides. Its brominated structure is conducive to creating compounds with targeted biological activity against pests while minimizing environmental impact.

Mécanisme D'action

The mechanism of action of 5-Bromopyridine-2,3-diol involves its interaction with specific molecular targets. The hydroxyl groups and bromine atom can participate in hydrogen bonding, halogen bonding, and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Bromo-3-hydroxy-2(1H)-pyridone

- 5-Bromo-3-hydroxypyridin-2(1H)-one

- 5-Bromopyridin-2-ol

Uniqueness

5-Bromopyridine-2,3-diol is unique due to the presence of two hydroxyl groups and a bromine atom, which confer distinct chemical reactivity and potential biological activity. Its specific substitution pattern allows for unique interactions and applications compared to other brominated pyridine derivatives.

Activité Biologique

5-Bromopyridine-2,3-diol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

- Molecular Formula : C5H5BrN2O2

- Molecular Weight : 191.01 g/mol

- CAS Number : 1072-97-5

- Solubility : Soluble in methanol and ethanol, slightly soluble in water.

The biological activity of 5-bromopyridine derivatives, including this compound, is primarily attributed to their interactions with various biological targets:

- Inhibition of Enzymatic Activity : Compounds like 5-bromopyridine derivatives have been shown to inhibit enzymes involved in cancer cell signaling pathways. For example, they may affect the PI3K/Akt/mTOR signaling pathway which is crucial for cell proliferation and survival .

- Antimicrobial Activity : Studies have indicated that 5-bromopyridine derivatives exhibit antimicrobial properties against a range of bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Properties

Research has demonstrated that 5-bromopyridine derivatives can induce apoptosis in cancer cells. For instance, specific analogs have been reported to significantly inhibit the growth of breast cancer xenografts in vivo by targeting the Akt phosphorylation pathway . This suggests a potential for developing these compounds as anticancer agents.

Antimicrobial Activity

The antimicrobial efficacy of 5-bromopyridine derivatives has been evaluated against several pathogens:

| Pathogen | Activity Observed |

|---|---|

| Escherichia coli | Moderate inhibition |

| Staphylococcus aureus | Moderate inhibition |

| Candida albicans | Moderate antifungal activity |

These findings indicate that this compound could serve as a lead compound for developing new antimicrobial agents .

Case Studies

- Anticancer Study : A study on the effects of 5-bromopyridine derivatives on MDA-MB-361 breast cancer xenografts showed a significant reduction in tumor size when administered at a dose of 25 mg/kg. The compound was found to inhibit Akt phosphorylation effectively, leading to reduced cell proliferation .

- Antimicrobial Evaluation : In vitro tests demonstrated that this compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The zone of inhibition measured around the compound was comparable to standard antibiotics used in clinical settings .

Research Findings

Recent studies have highlighted the synthesis and characterization of various brominated pyridine derivatives, emphasizing their biological activities:

- Synthesis Methods : The copper-catalyzed selective amination at the C-5 position of brominated pyridines has been established as an efficient method for synthesizing biologically active compounds .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of brominated pyridines have revealed that modifications at specific positions can enhance their biological activity, particularly in terms of anticancer efficacy and antimicrobial potency .

Propriétés

IUPAC Name |

5-bromo-3-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2/c6-3-1-4(8)5(9)7-2-3/h1-2,8H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBXUHWCODHRHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30502663 | |

| Record name | 5-Bromo-3-hydroxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30502663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34206-49-0 | |

| Record name | 5-Bromo-3-hydroxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30502663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromopyridine-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.